

Application Notes and Protocols for Studying Furazabol Effects in Cell Culture

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Compound of Interest		
Compound Name:	Furazabol	
Cat. No.:	B1674276	Get Quote

Audience: Researchers, scientists, and drug development professionals.

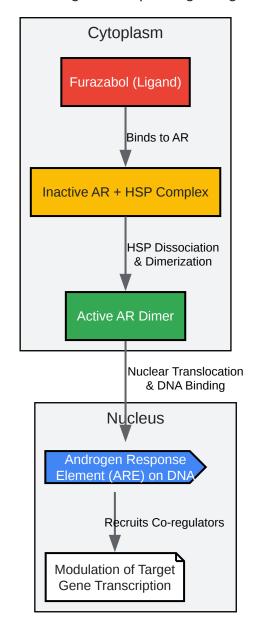
Introduction: **Furazabol**, also known as androfurazanol, is a synthetic, orally active anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (DHT).[1] Structurally similar to stanozolol, it has a relatively high ratio of anabolic to androgenic activity.[1] Like other 17α-alkylated AAS, **Furazabol** carries a risk of hepatotoxicity.[1] While it has been described as an antihyperlipidemic agent, this property is debated.[1][2]

Investigating the cellular and molecular mechanisms of **Furazabol** is crucial for understanding its physiological effects and potential toxicity. In vitro cell culture models provide a controlled environment to dissect these mechanisms.[3][4] This document provides detailed protocols for assessing **Furazabol**'s impact on cell viability, apoptosis, and the expression of androgen receptor target genes and proteins.

Core Mechanism: Androgen Receptor Signaling

The biological activity of androgens like **Furazabol** is primarily mediated by the Androgen Receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[5][6] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[5][7] Binding of an androgenic ligand induces a conformational change, leading to the dissociation of HSPs, homodimerization of the AR, and translocation into the nucleus.[7] Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the regulatory regions of target genes, recruiting coregulators to modulate gene transcription.[5][7][8]





Canonical Androgen Receptor Signaling Pathway

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Canonical Androgen Receptor Signaling Pathway

Application Note 1: Assessment of Furazabol- Induced Cytotoxicity

Objective: To determine the cytotoxic effects of **Furazabol** on a selected cell line, typically a liver cell line such as HepG2, due to the known hepatotoxicity of 17α -alkylated AAS.[9][10] The

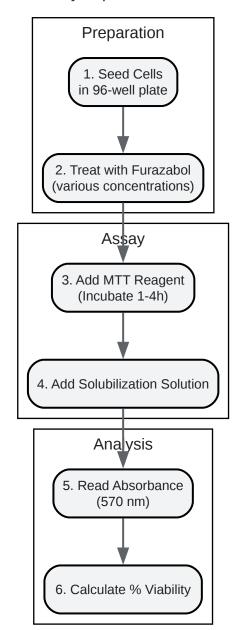


MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11]

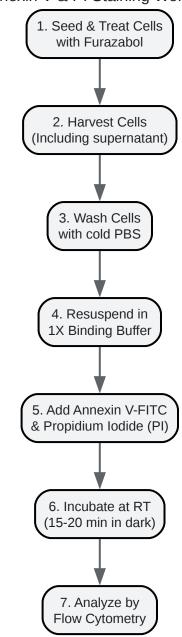
Experimental Workflow: MTT Assay



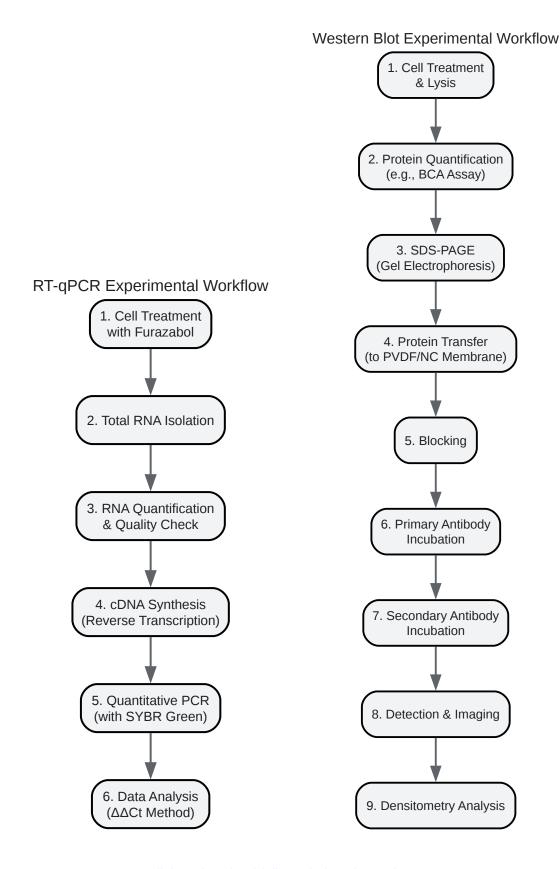
MTT Assay Experimental Workflow



Annexin V & PI Staining Workflow







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